molecular formula C8H8BrNO2 B1270739 2-(3-Amino-4-bromophenyl)acetic acid CAS No. 885956-52-5

2-(3-Amino-4-bromophenyl)acetic acid

Cat. No. B1270739
CAS RN: 885956-52-5
M. Wt: 230.06 g/mol
InChI Key: ZXILEAOKEWUNEJ-UHFFFAOYSA-N
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Description

“2-(3-Amino-4-bromophenyl)acetic acid” is an organic compound that contains a bromine atom and an amino group. It is a derivative of phenylacetic acid . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The synthesis of “2-(3-Amino-4-bromophenyl)acetic acid” and its derivatives has been reported in several studies . For instance, it can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular formula of “2-(3-Amino-4-bromophenyl)acetic acid” is C8H8BrNO2 . Its molecular weight is 230.06 g/mol . The InChI code is 1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Amino-4-bromophenyl)acetic acid” include a molecular weight of 230.06 g/mol . It is a solid at room temperature . The compound is soluble in ethanol .

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound can be used as a starting reagent in the synthesis of bioactive compounds . For instance, it can be used in the synthesis of indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis of 8-Methoxy-2-Tetralone

“2-(3-Amino-4-bromophenyl)acetic acid” has been used as a starting reagent in the synthesis of 8-methoxy-2-tetralone . This compound is a key intermediate in the synthesis of various bioactive molecules.

Preparation of Di- and Tri-substituted 2-Oxopiperazines

This compound can be used in the preparation of di- and tri-substituted 2-oxopiperazines . These are cyclic peptides that have shown potential in drug discovery due to their stability and bioavailability.

α-Bromination Reaction

The compound can be used in α-bromination reactions . This is a significant topic in the field of organic chemistry, and α-brominated products derived from bromoacetophenone are important intermediates in organic synthesis .

Production of Pharmaceuticals

The compound can find extensive applications in the production of pharmaceuticals . It can be used to synthesize various scaffolds of indole for screening different pharmacological activities .

Production of Pesticides

Similar to its use in pharmaceuticals, “2-(3-Amino-4-bromophenyl)acetic acid” can also be used in the production of pesticides . The α-brominated products derived from bromoacetophenone are significant intermediates in the synthesis of these chemicals .

Future Directions

The future directions for “2-(3-Amino-4-bromophenyl)acetic acid” could involve further exploration of its pharmacological activities and potential applications in medicine . Additionally, more research could be conducted to improve the synthesis methods and understand the chemical reactions involving this compound .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is similar to the structure of 2-(3-amino-4-bromophenyl)acetic acid, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that 4-bromophenylacetic acid, a related compound, has a depolarizing effect on the transmembrane potential difference of tobacco protoplasts . This suggests that 2-(3-Amino-4-bromophenyl)acetic acid might interact with its targets in a similar manner, causing changes in membrane potential and influencing cellular activities.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that 2-(3-Amino-4-bromophenyl)acetic acid may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

It’s known that 4-bromophenylacetic acid, a related compound, acts as a growth inhibitory substance . This suggests that 2-(3-Amino-4-bromophenyl)acetic acid might have similar effects, potentially influencing cell growth and proliferation.

properties

IUPAC Name

2-(3-amino-4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXILEAOKEWUNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363940
Record name 2-(3-amino-4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-4-bromophenyl)acetic acid

CAS RN

885956-52-5
Record name 2-(3-amino-4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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